molecular formula C17H26N4OS B6138583 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B6138583
M. Wt: 334.5 g/mol
InChI Key: PZOLBTNTSFPYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TASP0433864 and is a selective antagonist of the neurokinin-1 receptor (NK1R). The neurokinin-1 receptor is a G protein-coupled receptor that is known to play a significant role in the regulation of various physiological processes, including pain perception, mood regulation, and inflammation.

Mechanism of Action

TASP0433864 is a selective antagonist of the neurokinin-1 receptor, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. The binding of substance P to the neurokinin-1 receptor activates a signaling cascade that leads to the release of various neurotransmitters and neuropeptides, resulting in the modulation of pain perception, mood regulation, and inflammation. TASP0433864 selectively binds to the neurokinin-1 receptor and prevents the binding of substance P, thereby blocking the downstream signaling cascade and reducing the physiological effects associated with neurokinin-1 receptor activation.
Biochemical and Physiological Effects:
TASP0433864 has been shown to have significant biochemical and physiological effects in preclinical studies. The selective antagonism of the neurokinin-1 receptor by TASP0433864 has been shown to reduce pain perception, anxiety, and depression-like behaviors in animal models. Additionally, TASP0433864 has been shown to have anti-inflammatory effects in various disease models, including arthritis and colitis.

Advantages and Limitations for Lab Experiments

TASP0433864 has several advantages and limitations for lab experiments. The compound is commercially available and has been extensively studied in preclinical models, making it a valuable tool for researchers studying the neurokinin-1 receptor and its potential therapeutic applications. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings. Additionally, the selective antagonism of the neurokinin-1 receptor by TASP0433864 may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

TASP0433864 has significant potential for therapeutic applications in various diseases, and several future directions for research are currently being pursued. One area of focus is the development of more potent and selective neurokinin-1 receptor antagonists that can be used in clinical settings. Additionally, the role of the neurokinin-1 receptor in various disease states is still not fully understood, and further research is needed to elucidate the underlying mechanisms and identify potential therapeutic targets. Finally, the potential off-target effects of TASP0433864 need to be further investigated to ensure its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of TASP0433864 involves the reaction of 1-(2-thienylmethyl)-3-(4-piperazin-1-yl-butyl)-1H-pyrazole with 2-(2-hydroxyethoxy)ethanol in the presence of a catalyst. The reaction yields 2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol as the final product. The synthesis of TASP0433864 has been reported in several research articles, and the compound is commercially available for research purposes.

Scientific Research Applications

TASP0433864 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and inflammation. The neurokinin-1 receptor has been implicated in the pathogenesis of these diseases, and the selective antagonism of this receptor by TASP0433864 has shown promising results in preclinical studies.

properties

IUPAC Name

2-[4-(3-pyrazol-1-ylpropyl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4OS/c22-12-5-16-14-19(7-3-9-21-8-2-6-18-21)10-11-20(16)15-17-4-1-13-23-17/h1-2,4,6,8,13,16,22H,3,5,7,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOLBTNTSFPYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CCCN2C=CC=N2)CCO)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.